molecular formula C15H32O2 B013463 1,15-Pentadecanediol CAS No. 14722-40-8

1,15-Pentadecanediol

Cat. No. B013463
CAS RN: 14722-40-8
M. Wt: 244.41 g/mol
InChI Key: ZBPYFGWSQQFVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,15-Pentadecanediol (also known as 1,15-PD or 1-15-PD) is a naturally occurring linear diol found in the human body, and is a constituent of some plant oils. It is an important intermediate in the synthesis of various compounds including pharmaceuticals, fragrances, and cosmetics. 1,15-PD is a versatile molecule that can be used in a variety of applications due to its unique properties.

Scientific Research Applications

  • It serves as a potential stationary phase for gas-liquid chromatography, particularly effective in increasing retention times of hydrocarbon-type compounds (Bapat, Ghatge, & Bhattacharyya, 1966).

  • Oligonucleotides containing 1,15-Pentadecanediol can hybridize to oligodeoxyadenylate and form duplex hybrids with both DNA and RNA complements. They also have the capability to form triplex structures, highlighting their potential in molecular biology research (Adams, Petrie, & Meyer, 1991).

  • 15-(p-Iodophenyl) pentadecanoic acid labelled with carbon-14, which is related to this compound, is useful due to its high specific radioactivity and radiochemical yield, relevant in biochemical and medical research (Le Bars et al., 1986).

  • Derivatives like 12-alkoxycarbonylmethylene-1,15-pentadecanolides synthesized from this compound have demonstrated preliminary fungicidal activity, suggesting potential in agricultural or pharmaceutical applications (Li et al., 2007).

  • The compound's utilization extends to the field of nuclear magnetic resonance (NMR) spectroscopy, as in the case of studying gramicidin A, a polymorphic pentadecapeptide, using 15N-labelled lipids (Farés, Sharom, & Davis, 2002).

  • In cardiology, derivatives of this compound are used as tracers for studying myocardial fatty acid metabolism, as exemplified by the synthesis and evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic acid (Tu et al., 2010).

properties

IUPAC Name

pentadecane-1,15-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H32O2/c16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17/h16-17H,1-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBPYFGWSQQFVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCO)CCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333868
Record name 1,15-Pentadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

14722-40-8
Record name 1,15-Pentadecanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Lithium aluminium hydride (1.52 g, 40.0 mmol, 2.0 eq.) was suspended in dry THF (80 mL) under an argon atmosphere. A solution of 15-pentadecanolide (4.80 g, 20.0 mmol) in dry THF (200 mL) was added at 0° C. Stirring was continued at this temperature for 1 h and for 3 more hours at r.t. Potassium sodium tartrate solution (20%, 50 mL) was added dropwise to the stirred reaction mixture. The phases were separated and the aqueous phase was extracted with diethyl ether (3×100 ml). The combined organic layers were dried over MgSO4. The solvent was removed in vacuo and the product was isolated as a white solid, which was used for the next step without purification. Yield: 4.68 g (96%).
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,15-Pentadecanediol
Reactant of Route 2
1,15-Pentadecanediol
Reactant of Route 3
1,15-Pentadecanediol
Reactant of Route 4
1,15-Pentadecanediol
Reactant of Route 5
Reactant of Route 5
1,15-Pentadecanediol
Reactant of Route 6
Reactant of Route 6
1,15-Pentadecanediol

Q & A

Q1: What are the key structural features of 1,15-Pentadecanediol and how do they relate to its crystal packing?

A1: this compound (C15H32O2) is an α,ω-alkanediol with a long hydrocarbon chain and a hydroxyl group at each end [, ]. This structure leads to interesting crystal packing behavior. Studies have shown that the molecules arrange themselves in layers similar to the smectic A phase of liquid crystals []. This layered arrangement is influenced by the conformation of the terminal hydroxyl groups. In the crystal structure, one hydroxyl group adopts a gauche conformation relative to the hydrocarbon chain, while the other adopts a trans conformation []. This conformation, combined with the odd number of carbon atoms in the chain, leads to a specific type of crystal packing, distinct from even-numbered α,ω-alkanediols [, ].

Q2: How does the crystal structure of this compound differ depending on the recrystallization method?

A2: X-ray diffraction studies have revealed subtle variations in the crystal structure of this compound depending on the sample preparation method []. Specifically, the unit cell parameters exhibit minor differences between this compound recrystallized from ethyl ether (PTDOL-R) and the as-synthesized form (PTDOL-NR) []. While both crystallize in the P212121 space group, the unit cell dimensions (a, b, c) show slight deviations, highlighting the sensitivity of crystal packing to the purification and crystallization process [].

Q3: Can this compound be synthesized via a cyclic rearrangement reaction, and if so, what is the significance?

A3: Yes, this compound can be synthesized through a zincate-mediated rearrangement reaction using bicyclo[13.1.0]pentadecane-1,15-diol as a starting material []. This reaction, catalyzed by an organozincate complex, offers a unique approach to generating 14-membered cyclic vic-diols from smaller cyclic substrates []. This methodology holds potential for the synthesis of macrocyclic compounds, which are valuable building blocks in various chemical disciplines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.